molecular formula C13H16N2O3 B1393380 N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide CAS No. 1171920-26-5

N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide

Cat. No. B1393380
CAS RN: 1171920-26-5
M. Wt: 248.28 g/mol
InChI Key: UYVCCXURFQYPHK-UHFFFAOYSA-N
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Description

“N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide” is a complex organic compound. It contains a furo[3,2-b]pyridine ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This compound also has a hydroxymethyl group (-CH2OH) and a pivalamide group (a type of amide) attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furo[3,2-b]pyridine ring and the attachment of the hydroxymethyl and pivalamide groups. The exact method would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The furo[3,2-b]pyridine ring, hydroxymethyl group, and pivalamide group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Immunosuppressive Agent Research

There is potential for this compound to be modified and studied as an immunosuppressive agent. Its structure could be the basis for developing new drugs that can modulate the immune system, which is crucial in conditions like autoimmune diseases and organ transplantation .

Anti-fibrotic Activity Investigation

Research into the anti-fibrotic activity of compounds structurally related to N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide is ongoing. Such studies are significant for the treatment of fibrotic diseases, where tissue scarring leads to organ dysfunction .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

N-[2-(hydroxymethyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)12(17)15-9-4-5-14-10-6-8(7-16)18-11(9)10/h4-6,16H,7H2,1-3H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVCCXURFQYPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674077
Record name N-[2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide

CAS RN

1171920-26-5
Record name N-[2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
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N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
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N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
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N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Reactant of Route 5
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Reactant of Route 6
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide

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